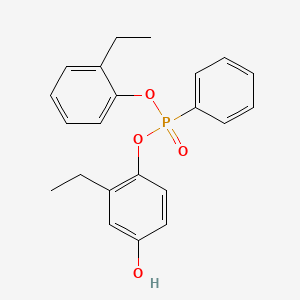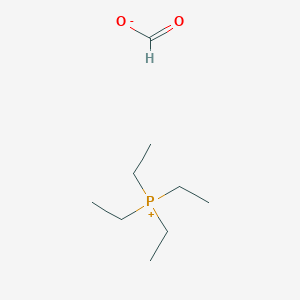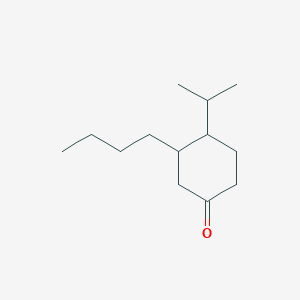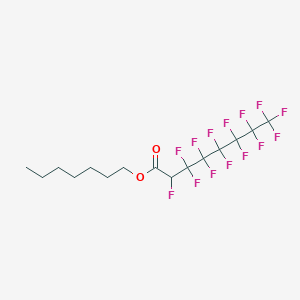
Heptyl 2,3,3,4,4,5,5,6,6,7,7,8,8,8-tetradecafluorooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptyl 2,3,3,4,4,5,5,6,6,7,7,8,8,8-tetradecafluorooctanoate is a fluorinated organic compound known for its unique chemical properties. This compound is part of a class of chemicals known as perfluorinated compounds, which are characterized by the presence of multiple fluorine atoms. These compounds are often used in various industrial applications due to their stability, resistance to heat, and hydrophobic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptyl 2,3,3,4,4,5,5,6,6,7,7,8,8,8-tetradecafluorooctanoate typically involves the esterification of heptanol with 2,3,3,4,4,5,5,6,6,7,7,8,8,8-tetradecafluorooctanoic acid. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Heptyl 2,3,3,4,4,5,5,6,6,7,7,8,8,8-tetradecafluorooctanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the heptyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Produces perfluorinated carboxylic acids.
Reduction: Yields perfluorinated alcohols.
Substitution: Results in various substituted perfluorinated esters.
Scientific Research Applications
Heptyl 2,3,3,4,4,5,5,6,6,7,7,8,8,8-tetradecafluorooctanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of fluorinated polymers and surfactants.
Biology: Employed in studies related to cell membrane permeability and protein-lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the production of water-repellent coatings and materials with high thermal stability.
Mechanism of Action
The mechanism of action of Heptyl 2,3,3,4,4,5,5,6,6,7,7,8,8,8-tetradecafluorooctanoate involves its interaction with various molecular targets. The fluorine atoms in the compound create a highly electronegative environment, which can influence the behavior of nearby molecules. This compound can disrupt lipid bilayers, making it useful in studies of membrane dynamics. Additionally, its hydrophobic nature allows it to interact with hydrophobic pockets in proteins, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate
Uniqueness
Heptyl 2,3,3,4,4,5,5,6,6,7,7,8,8,8-tetradecafluorooctanoate stands out due to its specific chain length and the number of fluorine atoms, which confer unique properties such as higher thermal stability and greater hydrophobicity compared to similar compounds. These characteristics make it particularly valuable in applications requiring extreme conditions and robust performance.
Properties
CAS No. |
118663-63-1 |
|---|---|
Molecular Formula |
C15H16F14O2 |
Molecular Weight |
494.26 g/mol |
IUPAC Name |
heptyl 2,3,3,4,4,5,5,6,6,7,7,8,8,8-tetradecafluorooctanoate |
InChI |
InChI=1S/C15H16F14O2/c1-2-3-4-5-6-7-31-9(30)8(16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)15(27,28)29/h8H,2-7H2,1H3 |
InChI Key |
UIGIAKVJCWQVAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


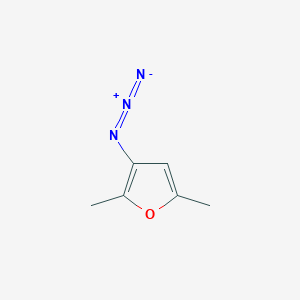
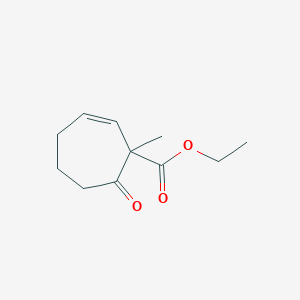
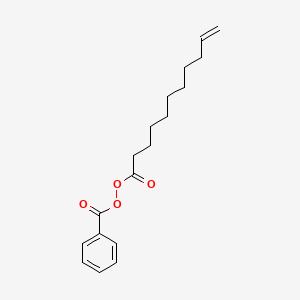
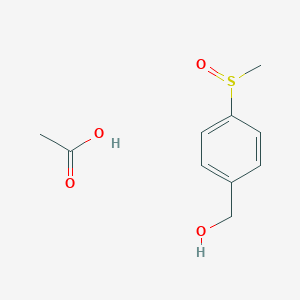
![1,4-Bis(4-methoxyphenyl)-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14301099.png)
![2-[(E)-(1-Phenylethylidene)amino]benzoic acid](/img/structure/B14301106.png)
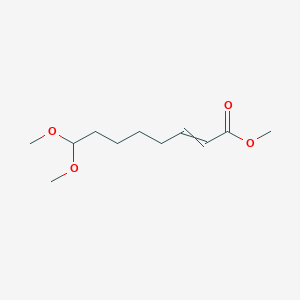
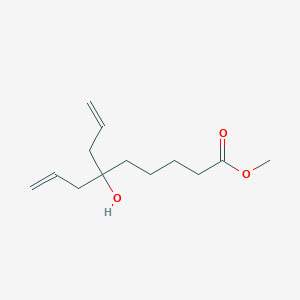
![4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]-](/img/structure/B14301129.png)
